Glucotropaeolin

Overview

Description

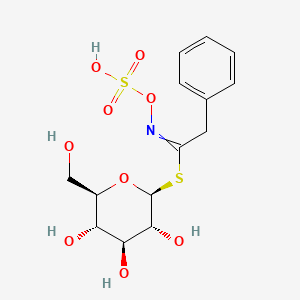

Glucotropaeolin is a complex organic compound with a unique structure that combines a sugar moiety with a phenyl group and a sulfooxyethanimidothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucotropaeolin typically involves multiple steps. The starting material is often a protected sugar derivative, which undergoes a series of reactions to introduce the phenyl group and the sulfooxyethanimidothioate moiety. Common reaction conditions include the use of protecting groups to prevent unwanted reactions at specific sites, followed by deprotection steps to reveal the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Glucotropaeolin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The sulfooxyethanimidothioate group can be reduced to form thiol derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the sulfooxyethanimidothioate group can yield thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, Glucotropaeolin is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of Glucotropaeolin involves its interaction with specific molecular targets. The sulfooxyethanimidothioate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their activity. The phenyl group may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidate

- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimide

Uniqueness

Glucotropaeolin is unique due to the presence of the sulfooxyethanimidothioate group, which imparts distinct chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Biological Activity

Glucotropaeolin (GT) is a glucosinolate predominantly found in plants of the Brassicaceae family, such as cabbage, broccoli, and garden cress. This compound has garnered attention for its potential health benefits, particularly in cancer prevention and treatment. This article explores the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant clinical studies.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines, particularly pancreatic ductal adenocarcinoma (PDAC). In vitro experiments demonstrated that GT significantly inhibits the proliferation of PDAC cells (PANC-1 and MIA PaCa-2) at concentrations above 20 µM. At 100 µM, GT reduced cell proliferation by 46.1% and 39.0% in PANC-1 and MIA PaCa-2 cells, respectively .

The anticancer effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : GT promotes apoptosis in cancer cells through calcium dysregulation and reactive oxygen species (ROS) accumulation. Studies indicate that treatment with GT leads to a significant increase in ROS levels by 242% in PANC-1 cells and 200% in MIA PaCa-2 cells compared to control groups .

- Alteration of Mitochondrial Membrane Potential (MMP) : The compound disrupts mitochondrial function, which is critical for cell survival and proliferation.

- Cell Migration Inhibition : GT also affects cell migration pathways, which is essential in preventing metastasis .

Clinical Trials and Epidemiological Studies

A review of registered clinical trials indicates a growing interest in glucosinolates like this compound for their health benefits. Most trials focus on cancer-related outcomes, cognitive function, and metabolic health. Notably, glucosinolates have been linked to improved health outcomes in populations consuming high amounts of cruciferous vegetables .

Table: Overview of Clinical Trials on Glucosinolates

| Trial Focus | Number of Trials | Primary Outcomes |

|---|---|---|

| Cancer | 65 | Anticancer effects |

| Cognitive Function | 14 | Cognitive improvement |

| Urinary GSL Metabolites | 8 | Bioavailability studies |

Case Studies

Case Study 1 : A clinical trial involving participants with colorectal cancer showed that those who consumed high amounts of glucosinolate-rich foods exhibited lower tumor recurrence rates compared to those with lower intake levels. This suggests a potential protective effect against cancer progression.

Case Study 2 : Patients with pancreatic cancer treated with dietary supplements containing this compound showed improved quality of life metrics and reduced side effects from conventional chemotherapy treatments.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/t9-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGLQYQXUKHWPX-LPUQOGTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-26-3 | |

| Record name | Glucotropaeolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucotropeolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.